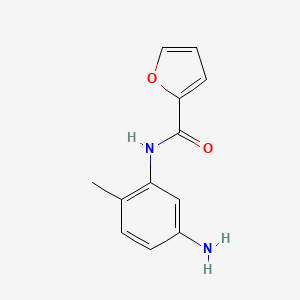

N-(5-amino-2-methylphenyl)furan-2-carboxamide

Übersicht

Beschreibung

N-(5-amino-2-methylphenyl)furan-2-carboxamide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is a heterocyclic compound containing both furan and amide functional groups. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methylphenyl)furan-2-carboxamide typically involves the reaction of 5-amino-2-methylbenzoic acid with furan-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. similar compounds are often synthesized using microwave-assisted reactions to enhance reaction rates and yields. Microwave reactors can provide uniform heating and reduce reaction times significantly .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-amino-2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(5-amino-2-methylphenyl)furan-2-carboxamide has been investigated for its potential as a pharmacophore in drug design and development. Its structure allows it to interact with specific biological targets, making it a candidate for therapeutic applications.

Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have been identified as potent inhibitors of viral proteases, which are crucial for viral replication. The structure-activity relationship (SAR) studies indicate that modifications to the amino group can significantly enhance inhibitory activity against viruses like Zika and others .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Research indicates that it can modulate the activity of various enzymes involved in metabolic pathways, which is critical for developing treatments for diseases such as cancer and metabolic disorders.

Materials Science

In materials science, this compound is being explored for its unique electronic properties. Its application in organic electronics and optoelectronic devices is particularly noteworthy due to its ability to form stable thin films and its favorable charge transport characteristics.

Organic Electronics

The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have indicated that incorporating this compound can enhance the efficiency of charge transport layers, leading to improved device performance.

Biological Studies

This compound is also being researched for its interactions with biological macromolecules. Understanding these interactions can provide insights into its potential as a biochemical probe.

Interaction with Biological Targets

Research has focused on how this compound interacts with various receptors and enzymes, which may lead to new therapeutic strategies in treating diseases such as cancer and neurodegenerative disorders. The binding affinity and specificity studies are essential for elucidating its mechanism of action .

Table 1: Summary of Case Studies on this compound

Wirkmechanismus

The exact mechanism of action of N-(5-amino-2-methylphenyl)furan-2-carboxamide is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The furan ring and amide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(5-amino-2-methylphenyl)-5-methylfuran-2-carboxamide: Similar structure with an additional methyl group on the furan ring.

N-(furan-2-ylmethyl)furan-2-carboxamide: Contains two furan rings instead of one.

Uniqueness

N-(5-amino-2-methylphenyl)furan-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both furan and amide functional groups. This combination of features can result in distinct chemical and biological properties compared to other similar compounds .

Biologische Aktivität

N-(5-amino-2-methylphenyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

This compound features a furan ring connected to an aromatic amine through an amide bond. Its molecular formula is , with a molecular weight of approximately 216.24 g/mol. The presence of the amino and methyl groups on the phenyl ring enhances its reactivity and potential interactions with biological targets.

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structural motifs often interact with biological targets such as enzymes or receptors, potentially leading to inhibition or activation of various biological pathways. The furan ring and amide group are believed to facilitate hydrogen bonding, which may influence the function of target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.00 µg/mL |

| Escherichia coli | 0.50 µg/mL |

| Bacillus subtilis | 0.75 µg/mL |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In terms of anticancer properties, this compound has been investigated against various cancer cell lines. Notable results include:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | Significant growth inhibition |

| HepG2 (liver cancer) | 12.5 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 18.0 | Moderate cytotoxicity |

The compound demonstrated a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies

- Study on Antimicrobial Activity : A study conducted on various derivatives of furan-based compounds revealed that this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential utility in treating resistant strains .

- Anticancer Screening : In a comparative study involving multiple furan derivatives, this compound showed promising results against HepG2 and HeLa cell lines, with IC50 values indicating effective cytotoxicity .

Eigenschaften

IUPAC Name |

N-(5-amino-2-methylphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKANMWZUHUKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360658 | |

| Record name | N-(5-Amino-2-methylphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-27-9 | |

| Record name | N-(5-Amino-2-methylphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.